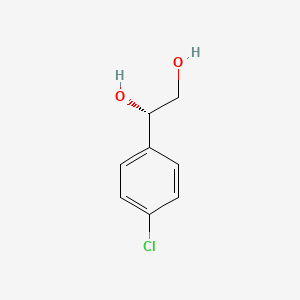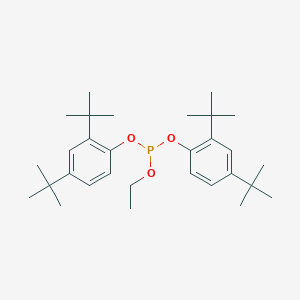![molecular formula C40H28N2 B15162714 1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole) CAS No. 156411-52-8](/img/structure/B15162714.png)
1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(2-phenyl-1H-indole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between two phenylboronic acids in the presence of a palladium catalyst.
Attachment of Indole Moieties: The phenyl-indole units can be attached to the biphenyl core through a series of nucleophilic substitution reactions. This often involves the use of indole derivatives and appropriate leaving groups under basic conditions.
Final Assembly: The final compound is obtained by coupling the intermediate products through additional substitution or coupling reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and high-throughput screening techniques.
Analyse Chemischer Reaktionen
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole moieties, allowing for the introduction of various functional groups. Common reagents include halogens, nitrating agents, and sulfonating agents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound’s indole moieties make it a candidate for studying biological processes, such as enzyme inhibition and receptor binding.
Medicine: Indole derivatives are known for their anticancer, antiviral, and anti-inflammatory properties. This compound may be explored for potential therapeutic applications.
Industry: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) involves its interaction with specific molecular targets. The indole moieties can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain kinases or interact with DNA, affecting cellular processes. The biphenyl core provides structural stability and enhances the compound’s binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) include other indole derivatives, such as:
1-Phenyl-1H-indole: A simpler indole derivative with one phenyl group.
2-Phenyl-1H-indole: Another indole derivative with the phenyl group at a different position.
Biphenyl derivatives: Compounds with a biphenyl core but different substituents.
The uniqueness of 1,1’-([1,1’-Biphenyl]-4,4’-diyl)bis(2-phenyl-1H-indole) lies in its combination of a biphenyl core with two phenyl-indole moieties, providing a distinct structure with potential for diverse applications.
Eigenschaften
CAS-Nummer |
156411-52-8 |
|---|---|
Molekularformel |
C40H28N2 |
Molekulargewicht |
536.7 g/mol |
IUPAC-Name |
2-phenyl-1-[4-[4-(2-phenylindol-1-yl)phenyl]phenyl]indole |
InChI |
InChI=1S/C40H28N2/c1-3-11-31(12-4-1)39-27-33-15-7-9-17-37(33)41(39)35-23-19-29(20-24-35)30-21-25-36(26-22-30)42-38-18-10-8-16-34(38)28-40(42)32-13-5-2-6-14-32/h1-28H |
InChI-Schlüssel |
IEXWULIEYFLCAR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N2C4=CC=C(C=C4)C5=CC=C(C=C5)N6C7=CC=CC=C7C=C6C8=CC=CC=C8 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


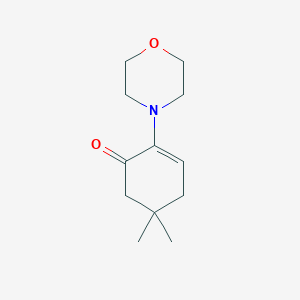
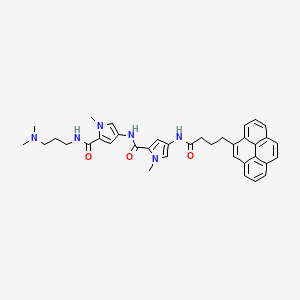

![1-[4'-(3-Hydroxypropyl)[1,1'-biphenyl]-4-yl]ethan-1-one](/img/structure/B15162655.png)
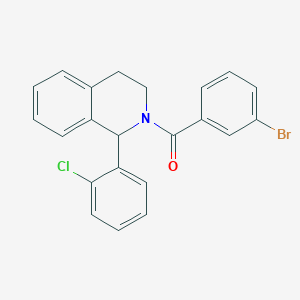


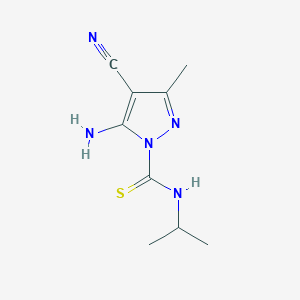
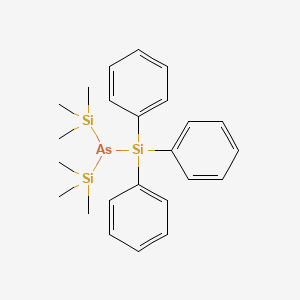
![{[1-(Azidomethyl)cyclohexyl]selanyl}benzene](/img/structure/B15162698.png)
-](/img/structure/B15162705.png)
